molecular formula C7H4Br2N2S B1601556 4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-79-0

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole

Cat. No. B1601556
CAS RN: 2255-79-0
M. Wt: 308 g/mol
InChI Key: IYRMTTBJJGMXER-UHFFFAOYSA-N
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Description

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a thiadiazole derivative and has been studied for its potential use in various fields such as material science, organic electronics, and medicinal chemistry.

Scientific Research Applications

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole: Scientific Research Applications:

Organic Solar Cells

This compound serves as a monomer for the synthesis of polymers used in high power conversion efficiency (PCE) organic solar cells. The fluorination of this compound can lower the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .

Organic Field-Effect Transistors (OFETs)

It is also utilized in the creation of high mobility OFETs. The specific properties of this compound contribute to the performance of OFETs by affecting charge transport .

Organic Photovoltaics (OPV)

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole is used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance OPV devices .

Organic Electronics

The compound is a monomer for the synthesis of light-emitting and conducting polymers used in various organic electronic applications .

properties

IUPAC Name

4,7-dibromo-5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c1-3-2-4(8)6-7(5(3)9)11-12-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRMTTBJJGMXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480015
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole

CAS RN

2255-79-0
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dibromo-5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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